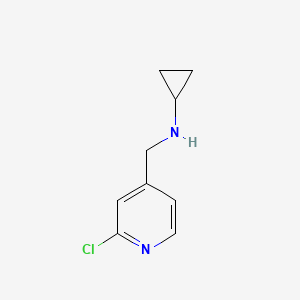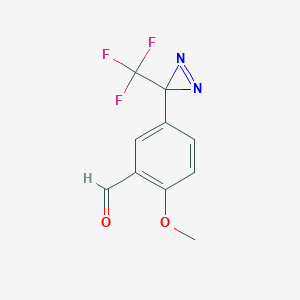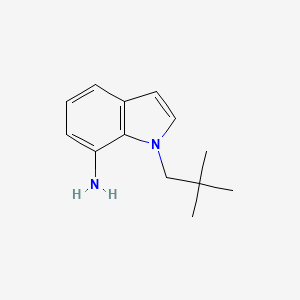
1-(2,2-Dimethylpropyl)-1H-indol-7-amine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structural Evaluation of Indole Derivatives : Lovel Kukuljan et al. (2016) explored the synthesis of indole derivatives, including a study on the crystal structures of these compounds. The focus was on the use of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and derivatization via Mannich reaction (Kukuljan, Kranjc, & Perdih, 2016).
Experimental and Computational Analysis of New Indole Derivatives : Sobia Tariq et al. (2020) conducted a comprehensive study involving the synthesis, spectroscopic characterization, and crystallography of novel indole-based derivatives. The study included DFT/TD-DFT and QTAIM analysis to explore the molecular properties of these compounds (Tariq et al., 2020).
Chemical Reactions and Mechanisms
Study on Nucleophilic Addition to Imidazole Nucleus : S. Ohta et al. (2000) investigated the nucleophilic addition of amines to the imidazole nucleus, providing insights into the reaction mechanisms and product yields of similar chemical structures (Ohta et al., 2000).
Hydroamination of Tetrahydroindoles : L. Sobenina et al. (2010) reported on the hydroamination of tetrahydroindoles, a process relevant for the production of amino derivatives of indole. This study provides valuable information on reaction conditions and yields (Sobenina et al., 2010).
Applications in Catalysis
Ionic Liquids as Catalysts for Indole Synthesis : S. A. Ghumro et al. (2017) developed N,N-dimethylpyridin-4-amine based ionic liquids, demonstrating their efficacy as catalysts in the synthesis of indoles. This approach is noted for its environmental friendliness and efficiency (Ghumro et al., 2017).
Palladacycles with Indole Core for Catalysis : M. Singh et al. (2017) synthesized palladacycles with an indole core, showing their potential as catalysts in various chemical reactions. The study highlights the structural and synthetic aspects of these compounds (Singh, Saleem, Pal, & Singh, 2017).
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)9-15-8-7-10-5-4-6-11(14)12(10)15/h4-8H,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLYPMZHGZKUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




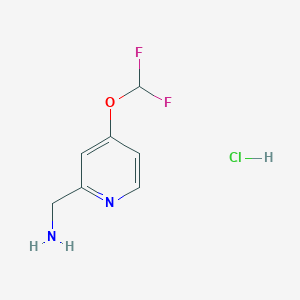
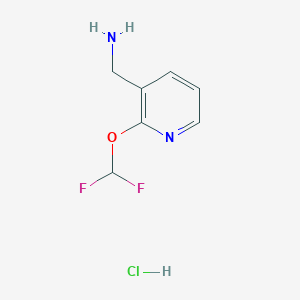
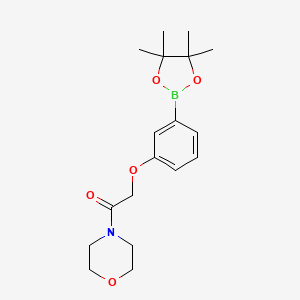
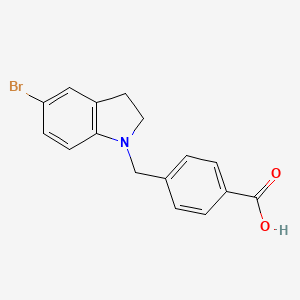
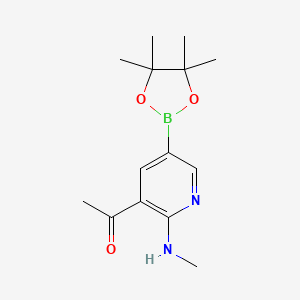
![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)


![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)

